
1,2,3-Trichloro-1-propene
Overview
Description
1,2,3-Trichloro-1-propene is an organic compound with the molecular formula C₃H₃Cl₃. It is a colorless liquid that is used in various industrial applications. The compound is known for its high reactivity due to the presence of three chlorine atoms attached to the propene backbone .
Preparation Methods
1,2,3-Trichloro-1-propene can be synthesized through several methods:
Chlorination of Allyl Chloride: This method involves the addition of chlorine to allyl chloride, resulting in the formation of this compound.
Dehydrochlorination of 1,2,3-Trichloropropane: This method involves the removal of hydrogen chloride from 1,2,3-trichloropropane under specific conditions.
Industrial production often involves the chlorination of allyl chloride due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,2,3-Trichloro-1-propene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form propene through β-elimination followed by hydrogenolysis.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include zerovalent zinc for reduction and various nucleophiles for substitution reactions. Major products formed include propene and substituted propene derivatives .
Scientific Research Applications
Chemical Synthesis
1,2,3-Trichloro-1-propene serves as a vital intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles, leading to the formation of diverse derivatives.
- Reduction Reactions : It can be reduced to form propene through β-elimination followed by hydrogenolysis.
These properties make it valuable in the production of specialty chemicals and other organic compounds.
Biological Research
Research into the biological effects of this compound has revealed significant toxicity and carcinogenic potential. Studies indicate that exposure can lead to:
- Carcinogenic Effects : Animal studies have shown that it induces tumors in various organs, including the liver and forestomach in rats and mice . The U.S. Department of Health and Human Services categorizes it as "reasonably anticipated to be a human carcinogen" due to its ability to cause neoplastic lesions .
- Toxicological Profiles : The compound has been associated with liver and kidney damage, respiratory issues, and hematological effects . The acute toxicity observed across different species highlights its potential risks to human health.
Industrial Applications
In industrial settings, this compound is utilized for:
- Solvent Properties : It is employed as a solvent in various chemical processes due to its effective solvation capabilities.
- Production of Specialty Chemicals : Its reactivity makes it suitable for creating complex chemical structures necessary in pharmaceuticals and agrochemicals.
Toxicological Studies
Several studies have documented the toxicological impacts of this compound:
- A chronic gavage study revealed that both rats and mice developed tumors after exposure to low doses over extended periods. The primary sites affected included the forestomach and oral mucosa .
- Another study indicated significant liver weight increases and histopathological changes in rats exposed via inhalation . These findings underscore the compound's potential health risks and highlight the need for careful handling in laboratory and industrial environments.
Environmental Impact Assessments
Environmental assessments have noted that this compound can enter waste streams during production processes. Its persistence in the environment raises concerns about ecological toxicity and necessitates further research into its environmental fate and transport mechanisms .
Comparison with Related Compounds
Compound | Structure Type | Reactivity Level | Applications |
---|---|---|---|
This compound | Unsaturated | High | Intermediate for synthesis |
1,2,3-Trichloropropane | Saturated | Moderate | Solvent, industrial uses |
1,1,3-Trichloropropene | Unsaturated | High | Synthesis of derivatives |
The comparison highlights that while both trichloropropenes share similar halogenation patterns, their structural differences lead to varied reactivities and applications.
Mechanism of Action
The primary mechanism of action for 1,2,3-trichloro-1-propene involves its reactivity with nucleophiles and reducing agents. The compound undergoes β-elimination to form allyl chloride, which can then be further reduced to propene . This pathway is thermodynamically favored and has been confirmed through experimental and computational studies .
Comparison with Similar Compounds
1,2,3-Trichloro-1-propene can be compared with other similar compounds such as:
1,2,3-Trichloropropane: Both compounds have three chlorine atoms, but 1,2,3-trichloropropane is a saturated compound, whereas this compound contains a double bond.
1,1,3-Trichloropropene: This compound has a different arrangement of chlorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its high reactivity due to the presence of both chlorine atoms and a double bond, making it a valuable intermediate in organic synthesis .
Biological Activity
1,2,3-Trichloro-1-propene (TCP) is a chlorinated hydrocarbon with significant biological activity that has been the subject of various toxicological studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula and is characterized by three chlorine atoms attached to a propene backbone. Its structure influences its reactivity and biological interactions.
Toxicokinetics
Absorption and Distribution
TCP is absorbed through various routes, including inhalation and oral administration. Studies in rats indicate that TCP is widely distributed throughout body tissues after absorption. The compound is metabolized rapidly, with metabolites being excreted primarily via urine and feces .
Metabolism
TCP undergoes extensive metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include:
- Dehalogenation : Produces reactive intermediates that can form protein and DNA adducts.
- Glutathione Conjugation : Leads to the formation of potentially alkylating agents .
Biological Activity
Genotoxicity
TCP has demonstrated genotoxic effects in various studies. It can bind covalently to DNA, leading to mutations and potential carcinogenic outcomes. In vitro studies have shown that TCP induces DNA damage in mammalian cells, suggesting its role as a potential carcinogen .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified TCP as possibly carcinogenic to humans based on animal studies showing increased tumor incidence following prolonged exposure. Notably, TCP has been linked to neoplasms in the oral mucosa and forestomach in rodent models .
Study 1: Carcinogenicity in Rodents
A significant study administered TCP to Fischer 344 rats via gavage over 104 weeks. Results indicated a dose-dependent increase in mortality and tumor incidence, particularly in the forestomach and oral cavity. At high doses (30 mg/kg), survival rates were significantly lower compared to controls .
Study 2: Genotoxic Effects
In vitro assays using human lymphocytes exposed to TCP showed increased levels of chromosomal aberrations and micronuclei formation, indicating its potential as a genotoxic agent. These findings align with the results from animal studies where TCP exposure led to DNA damage .
Environmental Impact
TCP is also recognized for its environmental persistence. In the atmosphere, it degrades through reactions with hydroxyl radicals, with a reported half-life that varies based on environmental conditions . Its stability raises concerns regarding long-term exposure risks for both human health and ecological systems.
Summary of Biological Effects
Effect | Description |
---|---|
Genotoxicity | Induces DNA damage; forms adducts with genetic material |
Carcinogenicity | Associated with increased tumor incidence in rodent studies |
Toxicokinetics | Rapidly absorbed; widely distributed; metabolized primarily by cytochrome P450 |
Environmental Persistence | Degrades slowly in the atmosphere; raises concerns for long-term exposure |
Properties
IUPAC Name |
1,2,3-trichloroprop-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIILBTHBHCLUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047766 | |
Record name | 1,2,3-Trichloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °F (Open cup) | |
Details | Association of American Railroads. Emergency Handling of Hazardous Materials in Surface Transportation. Washington, DC: Association of American Railroads, Bureau of Explosives, 1994., p. 1076 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.412 @ 20 °C/20 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
vapor pressure = 4.4 mm Hg @ 25 °C | |
Details | Hutchinson TC et al; Relationship of Hydrocarbon Solubility to Toxicity in Algae And Cellular Membrane Effects; In: Publ 4308, Am Pet Inst ISS Proc pp 541-47 (1979) | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |
Details | Neudecker T, Henschler D; Mutat Res 170 (1-2): 1-9 1986) | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
96-19-5 | |
Record name | 1,2,3-Trichloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.